molecular formula C14H13ClN2O B5263047 N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide

N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B5263047
M. Wt: 260.72 g/mol
InChI Key: METNZJOWQLWYIP-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an acetamide group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 3-methylphenylacetic acid.

    Formation of Acyl Chloride: 3-methylphenylacetic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acyl chloride is then reacted with 5-chloropyridin-2-amine in the presence of a base like triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: 3-methylbenzoic acid derivatives.

    Reduction: 2-(3-methylphenyl)ethylamine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.

    N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide: Has the methyl group at the 4-position instead of the 3-position.

    N-(5-bromopyridin-2-yl)-2-(3-methylphenyl)acetamide: Substitutes chlorine with bromine on the pyridine ring.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the methyl group on the phenyl ring

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)8-14(18)17-13-6-5-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METNZJOWQLWYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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